molecular formula C10H9N3O3 B5661090 benzyl 4-amino-1,2,5-oxadiazole-3-carboxylate

benzyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Cat. No.: B5661090
M. Wt: 219.20 g/mol
InChI Key: CNXFYBVWLFZWSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a heterocyclic compound that contains nitrogen and oxygen atoms within its ring structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-amino-1,2,5-oxadiazole-3-carboxylate typically involves the reaction of benzylamine with a suitable oxadiazole precursor. One common method involves the cyclization of an amidoxime with a carboxylic acid derivative under dehydrating conditions. For example, the reaction of benzylamine with 4-amino-1,2,5-oxadiazole-3-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-amino-1,2,5-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while substitution reactions can produce a variety of functionalized oxadiazole derivatives .

Scientific Research Applications

Benzyl 4-amino-1,2,5-oxadiazole-3-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 4-amino-1,2,5-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes and disruption of cell membrane integrity. In cancer cells, the compound can induce apoptosis by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-benzyl-1,2,5-oxadiazole-3-carboxamide
  • 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
  • 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

Benzyl 4-amino-1,2,5-oxadiazole-3-carboxylate stands out due to its unique combination of biological activities and chemical reactivity.

Properties

IUPAC Name

benzyl 4-amino-1,2,5-oxadiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c11-9-8(12-16-13-9)10(14)15-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXFYBVWLFZWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.